N-(3-bromobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
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Overview
Description
N-(3-bromobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a chemical compound that belongs to the class of dihydropyridine derivatives This compound is characterized by the presence of a bromobenzyl group attached to the nitrogen atom, a dihydropyridine ring, and a carboxamide group
Mechanism of Action
Target of Action
The primary target of N-(3-bromobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .
Mode of Action
This compound interacts with tubulin by binding to it . This binding interaction was studied using spectrofluorimetry . The compound perturbs the tertiary structure of purified tubulin, leading to a disruption of normal microtubule architecture .
Biochemical Pathways
The compound affects the microtubule assembly pathway. By binding to tubulin, it disrupts the normal architecture of microtubules . . This suggests that the compound may affect the dynamics of microtubule assembly and disassembly rather than the total polymer mass.
Pharmacokinetics
Its interaction with tubulin and its effect on cancer cell proliferation suggest that it may have good cellular uptake and intracellular distribution
Result of Action
The compound has been found to inhibit cancer cell viability effectively . It showed a strong inhibition of the clonogenic potential of an aggressively metastatic breast tumor cell line, MDA-MB-231 . The disruption of microtubule architecture could lead to cell cycle arrest and apoptosis, thereby inhibiting the proliferation of cancer cells .
Biochemical Analysis
Biochemical Properties
N-[(3-bromophenyl)methyl]-6-hydroxypyridine-3-carboxamide has been found to interact with various enzymes and proteins, influencing their function and activity . The nature of these interactions is complex and multifaceted, involving both direct binding and indirect modulation of enzymatic activity .
Cellular Effects
The effects of N-[(3-bromophenyl)methyl]-6-hydroxypyridine-3-carboxamide on cells are diverse and significant. It has been observed to influence cell function, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-[(3-bromophenyl)methyl]-6-hydroxypyridine-3-carboxamide involves a combination of binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[(3-bromophenyl)methyl]-6-hydroxypyridine-3-carboxamide have been observed to change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-[(3-bromophenyl)methyl]-6-hydroxypyridine-3-carboxamide vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
N-[(3-bromophenyl)methyl]-6-hydroxypyridine-3-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors. This includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
N-[(3-bromophenyl)methyl]-6-hydroxypyridine-3-carboxamide is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromobenzylamine and a suitable dihydropyridine precursor.
Condensation Reaction: The 3-bromobenzylamine is reacted with the dihydropyridine precursor under controlled conditions to form the desired compound. This step often involves the use of a condensation agent, such as acetic anhydride or a similar reagent.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production also includes rigorous quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms such as amines or alcohols.
Substitution: Substituted derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
N-(3-bromobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- N-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- N-(3-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Uniqueness
N-(3-bromobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is unique due to the presence of the bromine atom in the benzyl group, which imparts distinct chemical reactivity and potential biological activity. The bromine atom can participate in various substitution reactions, making the compound versatile for chemical modifications.
Properties
IUPAC Name |
N-[(3-bromophenyl)methyl]-6-oxo-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O2/c14-11-3-1-2-9(6-11)7-16-13(18)10-4-5-12(17)15-8-10/h1-6,8H,7H2,(H,15,17)(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GONIEFYVVFNGRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CNC(=O)C2=CNC(=O)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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